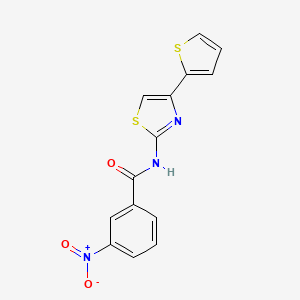

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c18-13(9-3-1-4-10(7-9)17(19)20)16-14-15-11(8-22-14)12-5-2-6-21-12/h1-8H,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQGCYHICSCWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.

Introduction of the Nitro Group: Nitration of the benzamide core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The thiophene-substituted thiazole is then coupled with the nitrobenzamide through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles such as bromine or chlorinating agents.

Oxidation: m-Chloroperbenzoic acid or other peracids.

Major Products

Reduction: 3-amino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that related thiazole derivatives can inhibit the growth of pancreatic cancer cells and show activity against various cancer cell lines, including breast cancer . The mechanism of action may involve the modulation of specific enzymes or receptors critical for cancer cell proliferation.

Antimicrobial Properties

Thiazole derivatives, including this compound, have been reported to possess antimicrobial effects. They demonstrate activity against both bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents. The structural components of the compound allow for interactions with microbial targets .

Neuroprotective Effects

Some studies suggest that thiazole derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to modulate inflammatory pathways may contribute to its neuroprotective properties .

Materials Science Applications

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its structure allows for potential use in organic semiconductors, which are crucial for developing advanced electronic devices .

Biological Studies

Binding Affinity Studies

Research is ongoing to understand the binding affinity of this compound with various biological targets, including proteins and nucleic acids. Preliminary findings suggest that the compound may inhibit certain enzymes or receptors, contributing to its biological effects.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy

A study conducted on thiazole derivatives indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines and employed assays such as the Sulforhodamine B assay to evaluate cytotoxicity. -

Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited significant inhibitory effects, supporting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-nitro-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a thiophene moiety.

3-nitro-N-(4-p-tolylthiazol-2-yl)benzamide: Contains a p-tolyl group instead of a thiophene moiety.

Uniqueness

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions in biological systems. This makes it a valuable compound for research in various fields.

Biological Activity

3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring linked to a thiophene moiety and a nitro group , which contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

This structure is significant as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that generate ROS, leading to oxidative stress in cells.

- Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in microbial metabolism.

- Cell Membrane Penetration : The thiophene moiety enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

| Candida albicans | 200 µg/mL |

The compound showed competitive activity against standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have revealed that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

- Thiazole Derivatives Against Drug-resistant Bacteria :

- Combination Therapy in Cancer Treatment :

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the condensation of thiophene-substituted thiazole amines with nitro-substituted benzoyl chlorides. Key steps include:

- Amide bond formation : Reacting 4-(thiophen-2-yl)thiazol-2-amine with 3-nitrobenzoyl chloride under basic conditions (e.g., pyridine or DCM with triethylamine) to form the benzamide backbone .

- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC), and purity is confirmed using -NMR and IR spectroscopy to validate functional groups (e.g., nitro stretch at ~1520 cm) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

- NMR spectroscopy : - and -NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm for thiophene and benzene rings) and the thiazole C=N group (δ ~160 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHNOS) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., amide N-H···N interactions in centrosymmetric dimers) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Enzyme inhibition : Screening against targets like kinases or proteases using fluorometric or colorimetric assays (e.g., IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess anti-proliferative activity .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its mechanism of action?

- Molecular docking : Predict binding affinities to targets like EGFR or PARP using software (e.g., AutoDock Vina), leveraging the nitro group’s electron-withdrawing effects for active-site interactions .

- QSAR studies : Correlate substituent effects (e.g., nitro position) with bioactivity to guide derivative design .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Comparative assays : Use standardized protocols (e.g., fixed cell lines, identical incubation times) to minimize variability .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysis : Pd-mediated coupling for thiophene-thiazole ring formation, achieving yields >80% .

- Inert conditions : Nitrogen atmosphere prevents oxidation of thiol intermediates .

Q. What advanced characterization methods address crystallinity and stability challenges?

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphs and melting points (~200–220°C) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess shelf-life .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Introduce substituents at the nitro position (e.g., -CF) to study electronic effects on bioactivity .

- Bioisosteric replacement : Replace thiophene with furan to evaluate π-stacking interactions in enzyme binding .

Q. What strategies validate target engagement in cellular models?

- Pull-down assays : Biotinylated probes capture protein targets from lysates, confirmed via Western blot .

- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of target proteins upon compound binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzyme inhibition potency?

- Buffer conditions : Variations in pH or ionic strength (e.g., Tris vs. PBS) can alter compound protonation and binding .

- Protein source : Recombinant vs. native enzymes may differ in post-translational modifications affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.